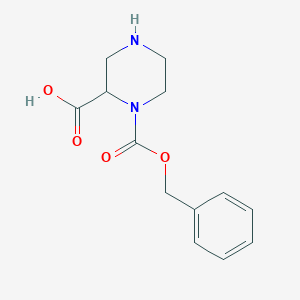

1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are synthesized for various applications, including as intermediates in the production of pharmaceuticals and as potential therapeutic agents themselves.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of specifically labelled 1-benzyl-4-picolinoyl-piperazine was performed for metabolism studies, where carbon-14 and tritium were introduced into the benzyl and picolinoyl groups, respectively . Another approach involves reacting 1,2-diamines with organoboronic acids to yield piperazinones and benzopiperazinones in a single step . Additionally, monoacylated piperazine derivatives can be obtained from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic and analytical techniques. For example, the crystal structure of a nitrogenous compound containing a piperazine moiety was confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Density functional theory (DFT) calculations were used to determine the optimal molecular structure and compare it with X-ray diffraction values .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, the synthesis of 3-Fluoro-2-piperazinyl-5,8,13-trihydro-5-oxoquino[1,2-a][3,1]benzoxazine-6-carboxylic acids involved the coupling of a key intermediate with piperazines, followed by hydrolysis under acidic conditions . Similarly, novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be studied through computational and experimental methods. The molecular electrostatic potential and frontier molecular orbitals of these compounds can be analyzed using DFT to reveal physicochemical properties . Additionally, the crystal structures of piperazine salts provide insights into their supramolecular assembly and conformation, which can influence their physical properties [7, 8].

Scientific Research Applications

Photoluminescence Properties

1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid has been studied for its photoluminescence properties. Research on coordination polymers involving this compound revealed strong blue fluorescence when irradiated by UV light in the solid state at room temperature (Yu et al., 2006).

Molecular Structure Analysis

The compound has been used in the study of molecular structures. For instance, investigations into its crystal structures have provided insights into the spatial arrangement of molecules and the interaction between different atomic groups (Shen et al., 2012).

Synthesis of Novel Derivatives

This compound serves as a starting point for the synthesis of novel derivatives with potential applications in various fields. For instance, the creation of (4-piperidinyl)-piperazines, which show promise as acetyl-CoA carboxylase inhibitors, stems from derivatives of 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (Chonan et al., 2011).

Development of Orthogonal Protection Strategies

It has been utilized in developing orthogonal protection strategies for synthesizing substituted piperazines, highlighting its versatility in organic synthesis (Clark & Elbaum, 2007).

Synthesis of Antimicrobial and Antioxidant Compounds

The compound is a precursor in synthesizing various antimicrobial and antioxidant agents, demonstrating its potential in pharmaceutical research (Mallesha & Mohana, 2011).

Role in Antiplatelet Aggregation

Research has explored its derivatives for their antiplatelet aggregating properties, indicating potential medical applications (Youssef et al., 2011).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-phenylmethoxycarbonylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIDRYXLYCWVSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563627 |

Source

|

| Record name | 1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid | |

CAS RN |

129365-24-8 |

Source

|

| Record name | 1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.